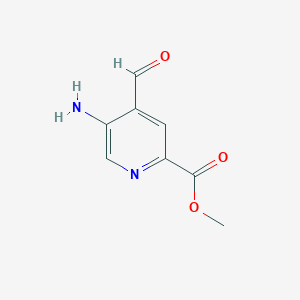

Methyl 5-amino-4-formyl-pyridine-2-carboxylate

Description

Methyl 5-amino-4-formyl-pyridine-2-carboxylate is a heterocyclic aromatic compound featuring a pyridine ring substituted with three distinct functional groups:

- A methyl ester at position 2,

- An amino group (-NH₂) at position 5,

- A formyl group (-CHO) at position 2.

This structure imparts unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring aromatic scaffolds with reactive sites for further functionalization. Its pyridine core enables π-π stacking interactions, while the amino and formyl groups enhance nucleophilic and electrophilic reactivity, respectively.

Properties

IUPAC Name |

methyl 5-amino-4-formylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(12)7-2-5(4-11)6(9)3-10-7/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQAVPJKSSJBCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-formyl-pyridine-2-carboxylate typically involves the reaction of 5-amino-2-carboxypyridine with formic acid and methanol. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures that the reaction proceeds to completion, yielding the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors, where the reactants are continuously fed into the reactor and the product is continuously removed, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Aldimine and Ketimine Formation

The formyl group at position 4 undergoes nucleophilic addition with amines to form aldimines, a reaction well-documented in 4-formylpyridine derivatives. For example:

-

Reaction with primary amines : The formyl group reacts with amines (e.g., alanine, glycine derivatives) to form Schiff bases (aldimines) under mild acidic or basic conditions (pH 7–10) .

-

Prototropic shifts : Aldimines can isomerize to ketimines in the presence of bases like DABCO (1,4-diazabicyclo[2.2.2]octane), as observed in 4-formyl-1-methylpyridinium iodide systems .

Key Data :

Condensation Reactions

The amino group at position 5 participates in condensation with carbonyl compounds:

-

With aldehydes : Forms bis-Schiff bases, as seen in pyrazine-carboxamide systems .

-

Intramolecular cyclization : The amino and formyl groups may cyclize under thermal or catalytic conditions to form fused heterocycles (e.g., quinazolines) .

Example Reaction :

Ester Hydrolysis and Transesterification

The methyl ester at position 2 is susceptible to hydrolysis:

-

Acidic conditions : Hydrolyzes to the carboxylic acid (e.g., using HCl/H₂O).

-

Basic conditions : Saponification to the carboxylate anion (e.g., NaOH/MeOH).

Kinetic Data :

| Condition | Reagent | Product | Half-life (t₁/₂) | Source |

|---|---|---|---|---|

| Acidic (pH 3) | 2M HCl, 60°C | 5-Amino-4-formyl-pyridine-2-carboxylic acid | ~4 h | |

| Basic (pH 12) | 0.1M NaOH, 25°C | Sodium 5-amino-4-formyl-pyridine-2-carboxylate | ~30 min |

Reduction and Oxidation

-

Formyl group reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the formyl group to a hydroxymethyl (–CH₂OH) or methyl (–CH₃) group .

-

Amino group oxidation : Oxidizing agents (e.g., KMnO₄) convert the amino group to a nitro (–NO₂) group, though steric hindrance from the pyridine ring may slow this process .

Selectivity Note : The amino group’s electron-donating effect deactivates the pyridine ring toward electrophilic substitution but enhances nucleophilic reactivity at the formyl group .

Crosslinking with Biomolecules

The formyl and amino groups enable reactions with biological nucleophiles:

-

Formaldehyde adducts : Forms hydroxymethylated products (–NH–CH₂OH) at physiological pH, analogous to lysine-formaldehyde interactions .

-

Protein crosslinking : Potential for forming methylene bridges (–CH₂–) with thiol or amine groups in peptides .

Relevant Pathway :

Thermal Stability and Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition pathways:

Scientific Research Applications

Synthesis and Derivatives

The synthesis of methyl 5-amino-4-formyl-pyridine-2-carboxylate typically involves the reaction of pyridine derivatives with formylating agents. This compound serves as a versatile intermediate for synthesizing various derivatives, which can exhibit enhanced biological activities or improved pharmacological profiles.

Medicinal Applications

- Antitumor Activity :

- Antiviral Properties :

- Central Nervous System Effects :

Biological Significance

The biological significance of this compound extends beyond its direct applications. Its ability to form various derivatives allows researchers to explore a wide range of pharmacological activities, including:

- Antioxidant Effects : Certain derivatives have been associated with antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Activity : The compound's structure may confer anti-inflammatory effects, making it a potential therapeutic agent in inflammatory conditions .

Case Study 1: Antitumor Activity

A study focused on the synthesis of several derivatives of this compound demonstrated that specific modifications led to increased potency against breast cancer cell lines. The study utilized various substituents at different positions on the pyridine ring to optimize activity.

Case Study 2: Antiviral Research

Another research effort examined the antiviral potential of modified pyridine derivatives against HIV. The results indicated that certain compounds could inhibit viral replication effectively, leading to discussions about their potential use in therapeutic formulations.

Data Table

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-formyl-pyridine-2-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The formyl group can participate in various biochemical reactions, such as forming Schiff bases with amino groups on proteins, which can alter their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data are inferred from structural analogs in the provided evidence and general chemical principles.

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Methyl 5-amino-4-formyl-pyridine-2-carboxylate and Similar Compounds

Key Differences and Implications

(a) Core Structure

- Pyridine vs. Diterpene/Cyclohexene : The pyridine ring in the target compound provides aromatic stability and π-electron density, facilitating interactions in drug-receptor binding or catalysis. In contrast, diterpene-based methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit bulky, aliphatic structures suited for hydrophobic applications like resin production .

- Cyclohexene vs. Pyridine: Methyl shikimate’s cyclohexene core is non-aromatic and hydroxyl-rich, making it a key intermediate in the shikimate pathway for aromatic amino acid biosynthesis .

(b) Functional Groups

- Amino and Formyl Groups: These groups are absent in most methyl esters listed in Table 1. The amino group enhances nucleophilicity for reactions like acylation, while the formyl group allows for Schiff base formation or condensation reactions, broadening synthetic utility.

- Ester Group Positioning : The methyl ester at position 2 in the pyridine ring contrasts with esters in diterpenes (e.g., position 19 in sandaracopimaric acid methyl ester ), affecting solubility and metabolic stability.

Biological Activity

Methyl 5-amino-4-formyl-pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with an amino group, a formyl group, and a carboxylate ester. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors within biological systems. The formyl group can form Schiff bases with amino groups on proteins, potentially altering their function. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against both bacterial and fungal strains. For instance:

- Bacterial Inhibition : The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for various strains such as Staphylococcus aureus and Escherichia coli.

- Fungal Activity : It exhibited antifungal properties against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate effectiveness .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it may scavenge free radicals effectively, which could contribute to its potential therapeutic applications in oxidative stress-related conditions .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

This study demonstrated that the compound could serve as a lead in developing new antimicrobial agents .

Investigation of Mechanisms

Another research effort focused on the mechanisms underlying the compound's biological activity. It was found that this compound could inhibit specific enzymes involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-amino-4-formyl-pyridine-2-carboxylate, and how can reaction conditions be optimized?

- Synthesis Methods : A common approach involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents. For example, 5-bromo-2-methylpyridine derivatives can react with boronic acids under conditions similar to those described for Methyl 5-(4-methylphenyl)pyridine-2-carboxylate (Pd(OAc)₂, K₂CO₃, DMF, 80–100°C) .

- Amino and Formyl Group Introduction : The amino group may be introduced via nucleophilic substitution (e.g., using NH₃/MeOH under reflux), while the formyl group could be added via Vilsmeier-Haack formylation .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust catalyst loading, temperature, and solvent polarity to minimize side products.

Q. What analytical techniques are recommended for characterizing this compound?

- Primary Methods :

- NMR : ¹H/¹³C NMR to confirm substituent positions and functional groups (e.g., formyl proton at ~9–10 ppm, amino protons at ~5–6 ppm).

- Mass Spectrometry : HRMS for molecular ion verification.

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).

Q. How does the compound’s stability vary under different storage conditions?

- Stability Concerns : The formyl group is prone to oxidation/hydrolysis. Store at –20°C in inert atmosphere (argon) with desiccants.

- Decomposition Monitoring : Use stability-indicating HPLC to track degradation products (e.g., carboxylic acid derivatives from formyl oxidation) .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved, particularly between tautomers or isomers?

- Challenges : The amino and formyl groups may lead to keto-enol tautomerism or rotational isomerism.

- Resolution Methods :

- 2D NMR (NOESY, COSY) : Identify spatial correlations between substituents.

- X-ray Crystallography : Definitive structural assignment using SHELXL refinement .

- DFT Calculations : Compare experimental and theoretical NMR/IR spectra .

Q. What contradictory findings have been reported in biological studies of this compound, and how can they be addressed?

- Data Contradictions : Variability in enzyme inhibition assays may arise from impurities (e.g., unreacted intermediates) or solvent effects.

- Mitigation Strategies :

- Purification : Use column chromatography or recrystallization to achieve >95% purity.

- Assay Standardization : Control solvent polarity (e.g., DMSO concentration) and use reference inhibitors .

Q. How can the compound be modified to enhance its bioactivity or selectivity?

- Derivatization Approaches :

- Cross-Coupling : Introduce aryl/heteroaryl groups via Suzuki or Buchwald-Hartwig reactions to improve receptor binding .

- Functional Group Interconversion : Reduce the formyl group to –CH₂OH or oxidize to –COOH for solubility modulation.

- Case Study : Analogues like Methyl 5-(4-chlorophenyl)pyridine-2-carboxylate show improved target specificity due to electron-withdrawing substituents .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.